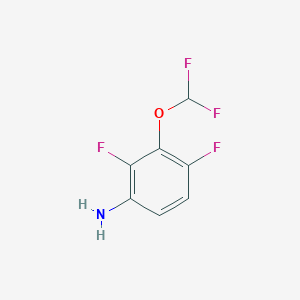
3-(Difluoromethoxy)-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-2,4-difluoroaniline is a fluorinated aromatic amine characterized by the presence of difluoromethoxy and difluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitro-4-hydroxybenzoic acid ester with difluoromethylating agents, followed by reduction and further functionalization steps . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-functionalized aromatic ring .
Industrial Production Methods: Industrial production of 3-(Difluoromethoxy)-2,4-difluoroaniline may involve large-scale difluoromethylation processes using metal-based catalysts and difluorocarbene reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
3-(Difluoromethoxy)phenylacetylene: Another fluorinated aromatic compound with similar structural features.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and are used in similar applications.
Trifluoromethyl Ethers: These compounds have a trifluoromethoxy group and are used in pharmaceuticals and agrochemicals.
Uniqueness: 3-(Difluoromethoxy)-2,4-difluoroaniline is unique due to the presence of both difluoromethoxy and difluoro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5F4NO |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 |
Clé InChI |
DESRYOIBDYTCKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)F)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















